Chloro-bis(dimethylamino)-methylium chloride

Übersicht

Beschreibung

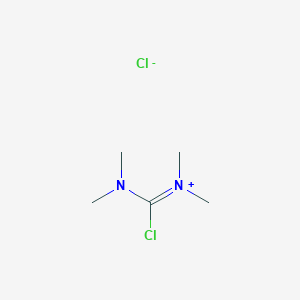

Chloro-bis(dimethylamino)-methylium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group and two dimethylamino groups attached to a methylium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chloro-bis(dimethylamino)-methylium chloride typically involves the reaction of dimethylamine with a suitable chlorinating agent. One common method includes the reaction of dimethylamine with phosphorus trichloride, followed by the addition of methylium chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through distillation or crystallization techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Chloro-bis(dimethylamino)-methylium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the dimethylamino groups may be oxidized or reduced under specific conditions.

Addition Reactions: The methylium ion can react with nucleophiles to form addition products.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dimethylamino-substituted derivatives, while oxidation reactions can produce N-oxides.

Wissenschaftliche Forschungsanwendungen

Chloro-bis(dimethylamino)-methylium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Chloro-bis(dimethylamino)phosphine: Similar in structure but contains a phosphorus atom instead of a methylium ion.

Dimethylaminochloromethane: Contains only one dimethylamino group and a chloro group attached to a methane backbone.

Bis(dimethylamino)methane: Lacks the chloro group, consisting of two dimethylamino groups attached to a methane backbone.

Uniqueness: Chloro-bis(dimethylamino)-methylium chloride is unique due to the presence of both a chloro group and two dimethylamino groups attached to a methylium ion. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Biologische Aktivität

Chloro-bis(dimethylamino)-methylium chloride, a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a central carbon atom bonded to two dimethylamino groups and a chloride ion. This structure contributes to its cationic nature, which is significant for its interactions with biological membranes.

Antimicrobial Activity

Mechanism of Action:

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. The cationic charge allows it to interact with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.

Case Studies:

- Gram-positive Bacteria: Studies have shown that this compound exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) for these bacteria has been reported as low as 1 µg/mL, indicating potent antibacterial properties .

- Gram-negative Bacteria: Its efficacy against Gram-negative bacteria is comparatively lower due to the protective outer membrane. However, modifications to enhance penetration have been explored, resulting in improved activity against strains like Escherichia coli and Salmonella enterica with MIC values ranging from 2-8 µg/mL .

Anticancer Activity

Recent investigations into the anticancer properties of this compound indicate potential effectiveness in inhibiting tumor growth. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Research Findings:

- Cell Line Studies: In vitro studies demonstrate that this compound reduces cell viability in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) by inducing apoptosis at concentrations between 5-10 µM .

- Mechanistic Insights: The compound's ability to generate reactive oxygen species (ROS) appears to play a crucial role in its anticancer effects, leading to DNA damage and subsequent cell death .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Strong (MIC 1-8 µg/mL) | Moderate (IC50 5-10 µM) | Membrane disruption, ROS generation |

| Benzalkonium Chloride | Moderate | Low | Membrane disruption |

| Dimethyl Sulfoxide | Low | Variable | Solvent effects, enhances other drugs |

Eigenschaften

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMLSXCBFHQUTH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.